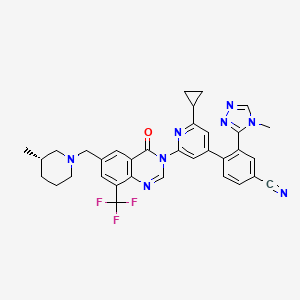

Cbl-b-IN-19

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

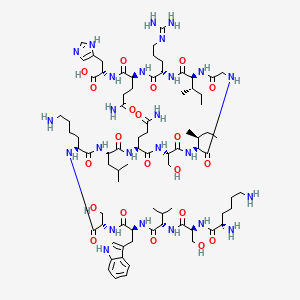

Cbl-b-IN-19 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor microenvironment. Inhibiting Cbl-b has shown promise in enhancing immune responses against tumors, making this compound a potential therapeutic tool in cancer immunotherapy .

Vorbereitungsmethoden

The synthesis of Cbl-b-IN-19 involves the preparation of novel lactams as Cbl-b inhibitors. The synthetic route includes the use of various reagents and conditions to achieve the desired compound. The preparation process involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods for this compound are not widely documented, but the synthesis typically follows standard organic chemistry protocols for small molecule inhibitors.

Analyse Chemischer Reaktionen

Cbl-b-IN-19 undergoes several types of chemical reactions, including phosphorylation inhibition. It inhibits the phosphorylation of Cbl-b with an IC50 of less than 100 nM . The compound interacts with the ubiquitin-dependent protein degradation system, which is a critical regulatory mechanism in immune cells . Common reagents used in these reactions include various organic solvents and catalysts, and the major products formed are typically the phosphorylated or ubiquitinated proteins.

Wissenschaftliche Forschungsanwendungen

Cbl-b-IN-19 has significant applications in scientific research, particularly in the fields of immunology and oncology. It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression . The compound is also used in studying the role of Cbl-b in immune cell regulation and its potential as a therapeutic target in cancer immunotherapy . Additionally, this compound is being explored for its potential to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies .

Wirkmechanismus

Cbl-b-IN-19 exerts its effects by inhibiting the activity of the Cbl-b protein. The compound binds to the N-terminal fragment of Cbl-b, which contains the tyrosine kinase binding domain, linker helix region, and RING domain . This binding prevents the ubiquitination and subsequent degradation of target proteins, thereby enhancing immune cell activity. The inhibition of Cbl-b leads to increased phosphorylation of key signaling proteins, such as ZAP70, CD3E, LAT, and PLCG1, which are involved in T cell receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Cbl-b-IN-19 is compared with other Cbl-b inhibitors, such as Nx-1607, which is currently in phase I clinical trials for advanced solid tumor malignancies . Similar compounds include other small molecule inhibitors targeting the Cbl family of proteins, such as c-Cbl inhibitors. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its potent inhibition of Cbl-b phosphorylation and its potential to enhance the efficacy of immune checkpoint inhibitors .

Eigenschaften

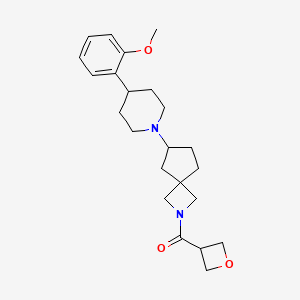

Molekularformel |

C34H31F3N8O |

|---|---|

Molekulargewicht |

624.7 g/mol |

IUPAC-Name |

4-[2-cyclopropyl-6-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |

InChI |

InChI=1S/C34H31F3N8O/c1-20-4-3-9-44(16-20)17-22-11-27-31(28(12-22)34(35,36)37)39-18-45(33(27)46)30-14-24(13-29(41-30)23-6-7-23)25-8-5-21(15-38)10-26(25)32-42-40-19-43(32)2/h5,8,10-14,18-20,23H,3-4,6-7,9,16-17H2,1-2H3/t20-/m0/s1 |

InChI-Schlüssel |

VMQQQHAFPLYBOY-FQEVSTJZSA-N |

Isomerische SMILES |

C[C@H]1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |

Kanonische SMILES |

CC1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)